molecular formula C25H21ClN4O3S B11977005 methyl 4-{(E)-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate

methyl 4-{(E)-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate

Cat. No.: B11977005
M. Wt: 493.0 g/mol
InChI Key: XNCDCUCBKDPUFW-MZJWZYIUSA-N
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Description

Methyl 4-{(E)-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate is a complex organic compound with a molecular formula of C25H21ClN4O3S. This compound is notable for its unique structure, which includes a benzimidazole moiety, a chlorobenzyl group, and a benzoate ester. It is primarily used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{(E)-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which is synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents . The chlorobenzyl group is then introduced through a nucleophilic substitution reaction.

The next step involves the formation of the sulfanylacetyl hydrazone linkage. This is achieved by reacting the benzimidazole derivative with a suitable thioester and hydrazine hydrate under controlled conditions. Finally, the benzoate ester is formed through esterification with methanol in the presence of a strong acid catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, and the process is monitored using analytical techniques such as HPLC and NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{(E)-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzimidazole derivatives.

Scientific Research Applications

Methyl 4-{(E)-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{(E)-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and inhibit the activity of enzymes involved in DNA replication and repair. This leads to the disruption of cellular processes and ultimately cell death. The compound may also interact with proteins involved in signal transduction pathways, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{(E)-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate is unique due to its combination of a benzimidazole core, a chlorobenzyl group, and a benzoate ester. This unique structure imparts distinct biological activities and makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C25H21ClN4O3S

Molecular Weight

493.0 g/mol

IUPAC Name

methyl 4-[(E)-[[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C25H21ClN4O3S/c1-33-24(32)19-10-6-17(7-11-19)14-27-29-23(31)16-34-25-28-21-4-2-3-5-22(21)30(25)15-18-8-12-20(26)13-9-18/h2-14H,15-16H2,1H3,(H,29,31)/b27-14+

InChI Key

XNCDCUCBKDPUFW-MZJWZYIUSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Origin of Product

United States

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